6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C21H19ClN4O2, and it has a molecular weight of approximately 467.8 g/mol. This compound belongs to the indoline class, known for its diverse biological activities, including potential applications in treating various diseases such as cancer and inflammation.
This compound is classified under the category of pharmaceuticals and is particularly noted for its role as a serotonin receptor antagonist. It has garnered attention due to its interactions with the serotonin 5-hydroxytryptamine 2C receptor, which plays a crucial role in regulating mood, appetite, and other physiological processes. The compound's unique structure includes a chloro group, methyl groups, and pyridine derivatives, which contribute to its biological activity.
The synthesis of 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide can be represented by its IUPAC name and SMILES notation:
The compound exhibits a complex arrangement of atoms that includes nitrogen, chlorine, carbon chains, and oxygen functionalities. This intricate structure is responsible for its pharmacological properties.
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide undergoes various chemical reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential interactions with other molecules.
The mechanism of action for 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide primarily involves its interaction with serotonin receptors. Specifically, it acts as an antagonist at the serotonin 5-hydroxytryptamine 2C receptor. This interaction can influence various cellular functions such as:
These effects suggest potential therapeutic applications in treating mood disorders and other conditions related to serotonin dysregulation.
The physical properties of 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide include:
The chemical properties are influenced by functional groups present in the molecule, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution .
This compound has significant applications in scientific research:
6-Chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide (SB-242084) exhibits complex allosteric interactions within serotonergic systems. Biophysical validation studies using Bioluminescence Resonance Energy Transfer (BRET) and Proximity Ligation Assay (PLA) confirm that 5-HT₂C receptors form heterodimers with 5-HT₂A receptors at distances <10 nm in live cells. This proximity enables functional crosstalk, where SB-242084 binding to the 5-HT₂C protomer allosterically impedes signaling in the associated 5-HT₂A receptor (Fig. 1A) [2] [8]. Notably, 5-HT₂C receptors dominate ligand-binding sites in such heterodimers, effectively silencing coupled receptors even when co-expressed. This asymmetric regulation is quantified by calcium (Ca²⁺) mobilization assays, where SB-242084 pretreatment suppresses 5-HT-evoked Ca²⁺ release in cells co-expressing 5-HT₂A/5-HT₂C heterodimers but not 5-HT₂A homodimers [8].
Table 1: Biophysical Validation of 5-HT₂C Receptor Heterodimers
| Technique | Spatial Resolution | Key Finding |
|---|---|---|
| BRET | <10 nm | Saturable 5-HT₂A:5-HT₂C interaction in intact cells |
| PLA | ~40 nm | Receptor complexes detected in stable cell lines |
| Split Luciferase | <50 nm | Interaction specificity validated via complemented luminescence |
SB-242084 demonstrates exceptional selectivity for 5-HT₂C receptors over related subtypes (Table 2). Radioligand binding assays reveal subnanomolar affinity for 5-HT₂C (pKᵢ = 9.0), with significantly weaker inhibition at 5-HT₂A (pKᵢ = 6.8) and 5-HT₂B (pKᵢ = 7.0) receptors [4] [9]. Functional studies using inositol phosphate (IP) accumulation assays corroborate this selectivity: SB-242084 antagonizes 5-HT₂C-mediated IP production with >100-fold potency compared to 5-HT₂A or 5-HT₂B subtypes [2] [6]. The molecular basis for this selectivity lies in SB-242084’s indoline carboxamide structure, which forms critical hydrogen bonds with transmembrane domain residues unique to the 5-HT₂C receptor (e.g., Ser3.36) while sterically clashing with 5-HT₂B-specific residues [9]. Cross-reactivity with non-serotonergic receptors is minimal, with pKᵢ <6 for dopamine D₂/D₃, adrenergic α₁, and other 5-HT receptors [9].
Table 2: Selectivity Profile of SB-242084
| Receptor Subtype | pKᵢ Value | Fold Selectivity vs. 5-HT₂C |
|---|---|---|
| 5-HT₂C | 9.0 | 1 |
| 5-HT₂B | 7.0 | 100 |
| 5-HT₂A | 6.8 | 158 |
| 5-HT₁A | 6.4 | 398 |
| D₂ Dopamine | 6.2 | 631 |
SB-242084 enhances dopamine (DA) release in mesolimbic pathways through indirect 5-HT₂C-dependent mechanisms. In vivo microdialysis in the rat nucleus accumbens (NAc) shows that SB-242084 (0.5 mg/kg) potentiates amphetamine-induced DA release by 40–60% and morphine-induced DA release by 70–90% [5] [9]. This occurs via disinhibition of GABAergic inputs to DA neurons: 5-HT₂C receptors localize to GABAergic interneurons in the ventral tegmental area (VTA), and their blockade by SB-242084 reduces GABAergic tone, subsequently enhancing DA neuron firing (Fig. 1B) [5]. Crucially, SB-242084’s effect is pathway-specific:
Table 3: Dopaminergic Effects of SB-242084 in Rodent Models
| Stimulus | Brain Region | Change in DA Release | Mechanism |
|---|---|---|---|
| Amphetamine | Nucleus Accumbens | +40–60% | 5-HT₂C disinhibition of VTA GABA neurons |
| Morphine | Striatum | +70–90% | Enhanced DA neuron firing rate |
| Baseline | Prefrontal Cortex | No effect | Pathway-selective efficacy |
Fig. 1: Neuropharmacological Mechanisms of SB-242084
(A) Heterodimer-Mediated Signaling (B) Mesolimbic Dopamine Modulation┌───────────────────────┐ ┌──────────────────────────────┐ │ 5-HT₂A : 5-HT₂C │ │ VTA GABA Neuron │ │ Heterodimer │ │ ──────────────────────── │ │ │ │ │ 5-HT₂C Receptor │◄─ SB-242084 │ SB-242084 ► 5-HT₂C ├─ Allosteric ────► │ │ (Inhibited) │ │ │ │ Suppression │ └───────────────────────┘ │ └───────────────────────┘ │ ▲ │ Disinhibition│ │ GABA │ ─────────────┼──────────┼───────► │ │ ▼ │ │ ┌───────────────────────┐ │ │ │ Dopamine Neuron │ │ │ │ (Increased Firing) │ │ │ └───────────────────────┘ │ └──────────────────────────────┘
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9